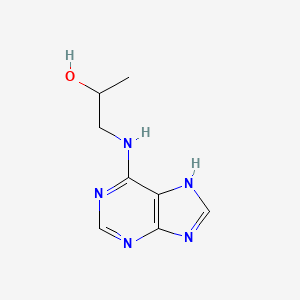

1-(9H-purin-6-ylamino)propan-2-ol

Description

Overview of Purine (B94841) Derivatives as a Class of Biologically Relevant Molecules

Purine derivatives are a class of organic compounds based on the purine heterocyclic aromatic structure. They are fundamental to all life, forming the basis of the nucleobases adenine (B156593) and guanine, which are essential building blocks of DNA and RNA. wikipedia.orgrsc.org Beyond their role in genetics, purine derivatives are crucial for a multitude of cellular processes. wikipedia.orgnih.gov They are key components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic AMP, and coenzymes like NADH. wikipedia.org The metabolism of all living organisms is heavily reliant on purines and their derivatives. rsc.org

Due to their structural similarity to endogenous purine nucleotides, synthetic purine derivatives can interact with various biological targets, including enzymes and receptors. ontosight.ai This has led to their extensive investigation in medicinal chemistry for a wide range of therapeutic applications. nih.gov Researchers have explored their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant agents. rsc.orgnih.gov The ability of purine analogs to mimic natural purines makes them effective antimetabolites, capable of interfering with DNA replication in cancer cells. wikipedia.org

Structural Characteristics of 1-(9H-purin-6-ylamino)propan-2-ol

The chemical compound 1-(9H-purin-6-ylamino)propan-2-ol is a derivative of purine. Its structure consists of a purine core substituted at the 6-position with an aminopropan-2-ol group. The purine itself is a bicyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, containing four nitrogen atoms. rsc.org The systematic name for this compound reveals its key features: the "1-" indicates the point of attachment of the propan-2-ol side chain to the amino group, which is itself attached to the 6-position of the purine ring ("-6-ylamino"). The "9H" specifies the tautomeric form of the purine ring where the hydrogen atom is attached to the nitrogen at position 9.

The presence of a chiral center at the second carbon of the propan-2-ol side chain means that 1-(9H-purin-6-ylamino)propan-2-ol can exist as two different stereoisomers: (R)-1-(9H-purin-6-ylamino)propan-2-ol and (S)-1-(9H-purin-6-ylamino)propan-2-ol. These stereoisomers, or enantiomers, are non-superimposable mirror images of each other and can exhibit different biological activities. For instance, the (R)-enantiomer is also known as (R)-9-(2-Hydroxypropyl)adenine. chembk.comcymitquimica.com

Below is a table summarizing the key structural and chemical properties of 1-(9H-purin-6-ylamino)propan-2-ol.

| Property | Value |

| Chemical Formula | C8H11N5O klivon.com |

| Molecular Weight | 193.21 g/mol cymitquimica.compharmacompass.com |

| IUPAC Name | 1-(9H-purin-6-ylamino)propan-2-ol |

| Synonyms | Tenofovir Related Compound 14, (2R)-1-[(7H-purin-6-yl)amino]propan-2-ol klivon.com |

| Physical Form | Crystal - Powder sigmaaldrich.com |

| Color | White - Very pale yellow sigmaaldrich.com |

Historical Context of Purine Analog Research and its Academic Significance

The study of purine analogs has a rich history rooted in the quest for therapeutic agents that can modulate biological pathways. This research gained significant momentum in the mid-20th century with the discovery that analogs of natural purines could act as antimetabolites. wikipedia.org These synthetic compounds, by mimicking the structure of endogenous purines, can interfere with the synthesis of nucleic acids, a process vital for the proliferation of cancer cells and viruses. wikipedia.orgtaylorandfrancis.com

Early research focused on developing purine analogs for cancer chemotherapy. nih.gov Thiopurines, such as mercaptopurine and thioguanine, were among the first successful purine analogs used to treat acute leukemias. wikipedia.org Another significant development was azathioprine, a prodrug that is converted to mercaptopurine in the body and is widely used as an immunosuppressant in organ transplantation. wikipedia.orgtaylorandfrancis.com

The academic significance of purine analog research is underscored by the establishment of scientific communities and conferences dedicated to this field. The Purine Club, for example, was founded in Italy in the mid-1980s to facilitate the exchange of research and ideas among scientists interested in purine signaling. nih.gov This initiative grew into an international community with various chapters worldwide, reflecting the expanding interest and research in this area. nih.gov The development of purine-based compounds continues to be an active area of research, with ongoing efforts to discover new molecules with improved efficacy and novel mechanisms of action for a variety of diseases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(7H-purin-6-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(14)2-9-7-6-8(11-3-10-6)13-4-12-7/h3-5,14H,2H2,1H3,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQPVBTWPGJMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC=NC2=C1NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 9h Purin 6 Ylamino Propan 2 Ol

Strategies for the Construction of the Purine (B94841) Nucleus

The foundational step in the synthesis of 1-(9H-purin-6-ylamino)propan-2-ol involves the construction of the purine ring system. A versatile and widely employed method for this purpose is the Traube purine synthesis. This classical approach typically involves the condensation of a pyrimidine (B1678525) derivative with a one-carbon unit.

The process often commences with a 4,5-diaminopyrimidine, which can be cyclized with various reagents to form the imidazole (B134444) ring fused to the pyrimidine core. For instance, reaction with formic acid or its derivatives introduces the C8 atom of the purine nucleus.

A common and practical starting point for the synthesis of many 6-substituted purines, including the target compound, is the preparation of 6-chloropurine. This key intermediate is frequently synthesized from hypoxanthine by treatment with a chlorinating agent such as phosphorus oxychloride. The resulting 6-chloropurine serves as an excellent electrophile for subsequent nucleophilic substitution reactions at the C6 position.

Approaches to the Aminoalkanol Side Chain Installation

With the purine nucleus, typically in the form of 6-chloropurine, in hand, the next critical step is the introduction of the 1-aminopropan-2-ol side chain.

Nucleophilic Substitution Reactions at the C6 Position of Purine

The primary method for attaching the aminoalkanol side chain is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the purine ring activates the C6 position towards attack by nucleophiles. In this case, 1-aminopropan-2-ol acts as the nucleophile, displacing the chloride from 6-chloropurine.

This reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., n-butanol, isopropanol) or a polar aprotic solvent (e.g., DMF, DMSO), often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The base of choice can be an excess of the amine nucleophile itself or a non-nucleophilic base like triethylamine or diisopropylethylamine. The reaction temperature can be varied to control the reaction rate and minimize side products. Microwave-assisted synthesis has also been shown to be an efficient method for accelerating this type of amination reaction on 6-chloropurine derivatives. researchgate.net

| Electrophile | Nucleophile | Solvent | Base | Typical Conditions |

|---|---|---|---|---|

| 6-Chloropurine | 1-Aminopropan-2-ol | n-Butanol, Isopropanol, DMF, DMSO | Excess amine, Triethylamine, DIPEA | Heating (conventional or microwave) |

Stereoselective Synthesis of the Propan-2-ol Moiety

The propan-2-ol moiety of 1-(9H-purin-6-ylamino)propan-2-ol contains a chiral center at the C2 position. The synthesis of enantiomerically pure forms of this compound is often crucial for its intended biological applications. Two principal strategies for achieving this are enzymatic resolution and asymmetric catalysis.

Enzymatic resolution is a powerful tool for separating enantiomers from a racemic mixture. In the context of 1-aminopropan-2-ol or a related precursor, lipases are commonly employed enzymes. These enzymes can selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

For example, a racemic mixture of 1-aminopropan-2-ol can be subjected to enzymatic acylation using an acyl donor, such as vinyl acetate, in the presence of a lipase like Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase. One enantiomer will be preferentially acylated, leading to a mixture of the acylated amino alcohol and the unreacted amino alcohol of the opposite configuration. These can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the acyl group yields the enantiomerically enriched 1-aminopropan-2-ol, which can then be reacted with 6-chloropurine.

| Technique | Enzyme Class | Typical Substrate | Principle |

|---|---|---|---|

| Kinetic Resolution | Lipases, Proteases | Racemic amino alcohols, Racemic esters | Enzyme selectively catalyzes the reaction of one enantiomer |

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds by creating the chiral center in a stereocontrolled manner. A common approach for the synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of α-amino ketones.

This can be achieved using chiral reducing agents or, more efficiently, through catalytic asymmetric hydrogenation or transfer hydrogenation. In these processes, a prochiral α-amino ketone is reduced to the corresponding amino alcohol using a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Ru-, Rh-, or Ir-based catalysts). The choice of catalyst and reaction conditions determines the enantioselectivity of the reduction, leading to the desired (R)- or (S)-1-aminopropan-2-ol. acs.orgwikipedia.org This enantiomerically pure intermediate can then be coupled with 6-chloropurine.

Synthesis of Structurally Related Analogs and Derivatives of 1-(9H-purin-6-ylamino)propan-2-ol

The synthesis of structurally related analogs of 1-(9H-purin-6-ylamino)propan-2-ol allows for the exploration of structure-activity relationships. Modifications can be introduced at various positions of the purine ring or on the aminoalkanol side chain.

Derivatization of the purine core can involve substitutions at the C2 or C8 positions. For instance, starting with a 2,6-dichloropurine allows for sequential nucleophilic substitutions, introducing different groups at both the C2 and C6 positions.

Exploration of Substituent Effects at Various Purine Positions

The chemical reactivity and biological activity of purine derivatives are highly dependent on the nature and position of substituents on the purine ring. Researchers have extensively explored these effects to guide the synthesis of new compounds with desired properties.

The C6 position, where the aminopropanol side chain is attached in the parent compound, is a common site for modification. The introduction of different amino groups at C6 can significantly impact biological activity. For instance, the synthesis of 6-substituted purine nucleosides often involves the nucleophilic aromatic substitution of a leaving group, such as chlorine, at the C6 position. mdpi.com Studies on various 6-substituted purine analogs have shown that modifications at this position, including the introduction of different amino side chains, play a crucial role in their biological activities. nih.gov For example, in a series of 6,8,9-polysubstituted purines, compounds featuring a benzoxy group at the C6 position demonstrated notable antiproliferative activity in Jurkat cells. rsc.org

The C2 and C8 positions also present opportunities for derivatization. The reactivity of halide substituents on the purine ring generally follows the order C6 > C2, allowing for selective substitution. arkat-usa.org This differential reactivity can be exploited to synthesize 2,6-disubstituted purines. Starting with 2,6-dichloropurine, a nucleophilic substitution can be performed selectively at the more electrophilic C6 center, followed by a second substitution at the C2 position. arkat-usa.org This strategy has been used to create libraries of 2,6-diamino-substituted purines.

Furthermore, substitutions at the N7 and N9 positions of the purine ring have been shown to modulate kinase selectivity. In a study on 2,7,9-trisubstituted 8-oxopurines, it was found that the substituents at positions 7 and 9 could shift the compound's inhibitory activity between different kinases. Specifically, incorporating an isopropyl group at the N7 position significantly enhanced selectivity towards FLT3 kinase. mdpi.com

The table below summarizes findings on how substituents at different purine positions affect the properties of the resulting analogs.

| Position | Substituent Type | Observed Effect | Reference Compound Class |

| C6 | Benzoxy group | Antiproliferative activity in Jurkat cells | 6,8,9-poly-substituted purines rsc.org |

| C6 | Various amino side chains | Important for biological activities | 6-substituted purine nucleosides nih.gov |

| N7 | Isopropyl group | Increased selectivity for FLT3 kinase | 2,7,9-trisubstituted-purin-8-ones mdpi.com |

| N9 | Cycloalkyl moieties (e.g., cyclopentyl) | Modulated anti-kinase potency | 2,7,9-trisubstituted-purin-8-ones mdpi.com |

Library Synthesis Approaches for Purine Analog Discovery

The systematic exploration of structure-activity relationships (SAR) for purine derivatives necessitates the efficient synthesis of compound libraries. Several strategies have been developed to generate diverse sets of purine analogs for biological screening.

A common and effective method involves sequential nucleophilic aromatic substitution reactions on di- or tri-halogenated purines. As noted previously, the differing reactivity of chlorine atoms at the C6 and C2 positions of 2,6-dichloropurine allows for a stepwise and selective introduction of different amines. arkat-usa.org This approach is foundational for building libraries with varied substituents at these two key positions. A general synthetic route starts with a readily available material like 2,6-dichloropurine, which can be synthesized from the inexpensive starting material xanthine. arkat-usa.org

Another powerful strategy for creating purine analog libraries is the one-pot synthesis of polysubstituted purines. A method has been described for preparing a library of 18 different 6,8,9-poly-substituted purines from pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. rsc.org This approach offers a streamlined process for generating structural diversity around the purine core.

Modern cross-coupling reactions have also emerged as a vital tool for the late-stage functionalization of purine nucleosides, enabling the rapid diversification of complex molecules. Photoredox/nickel dual catalysis, for example, facilitates the sp²–sp³ cross-coupling of unprotected nucleosides with a wide range of alkyl bromides. nih.gov This method avoids the need for lengthy multi-step sequences and is compatible with various functional groups, making it highly suitable for parallel medicinal chemistry and the rapid generation of analog libraries. nih.gov The Buchwald-Hartwig amination is another modern coupling technique used to substitute chlorine atoms on the purine ring, particularly at the C2 position, often employing a palladium precatalyst. mdpi.com

The table below outlines various library synthesis approaches for purine analogs.

| Synthesis Approach | Key Reagents/Conditions | Positions Modified | Advantages |

| Sequential Nucleophilic Substitution | 2,6-Dichloropurine, various amines, n-butanol | C6 and C2 | Good selectivity, uses inexpensive starting materials arkat-usa.org |

| One-Pot Polysubstitution | Pyrimidines, primary alcohols, N,N-dimethylamides | C6, C8, N9 | Efficient, streamlined process for structural diversity rsc.org |

| Photoredox/Nickel Dual Catalysis | Unprotected nucleosides, alkyl bromides, [Ni(dtbbpy)(H₂O)₄]Cl₂ | C6 | Late-stage functionalization, broad functional group tolerance nih.gov |

| Buchwald-Hartwig Amination | Chlorinated purines, amines, XPhos Pd G2 precatalyst | C2 | Efficient for coupling reactions resistant to conventional substitution mdpi.com |

Molecular and Cellular Interactions: Mechanistic Investigations of 1 9h Purin 6 Ylamino Propan 2 Ol

Interactions with Enzyme Systems

The primary mechanism of action for 1-(9H-purin-6-ylamino)propan-2-ol involves its interaction with the active sites of various enzymes, leading to modulation of their activity. nih.gov Its identity as a purine (B94841) analog underpins its ability to interfere with ATP-dependent processes. nih.govnih.gov

Modulation of Purine Metabolic Enzymes

While 1-(9H-purin-6-ylamino)propan-2-ol is structurally a purine analog, detailed studies on its direct modulatory effects on key enzymes of purine metabolism are not extensively documented in the reviewed literature. nih.govnih.gov However, affinity purification techniques have identified pyridoxal (B1214274) kinase (PDXK) as a potential target. nih.gov This interaction is noteworthy as the binding is not at the ATP-binding site but at the pyridoxal site. nih.gov PDXK is crucial for the phosphorylation of vitamin B6 compounds, including pyridoxal, to their active forms. nih.gov

Engagement with Protein Kinases (e.g., Cyclin-Dependent Kinases, FLT3-ITD, CK2, PIM-1)

The most well-characterized activity of 1-(9H-purin-6-ylamino)propan-2-ol is its role as an inhibitor of several protein kinases. wikipedia.orgnih.gov It is recognized as a selective inhibitor of multiple cyclin-dependent kinases (CDKs). drugbank.comwikipedia.org Its inhibitory action extends to other kinases, though with varying potency.

Specifically, it is a potent inhibitor of CDK2/cyclin E, CDK2/cyclin A, CDK7/cyclin H, and CDK9/cyclin T complexes. nih.govnih.gov The compound also shows inhibitory activity against CDK1 and CDK5. nih.gov It is, however, considered a weak inhibitor of CDK4 and CDK6. nih.gov

Beyond CDKs, a kinase screen revealed that at micromolar concentrations, 1-(9H-purin-6-ylamino)propan-2-ol can inhibit other kinases, including Casein Kinase 1α (CK1α), CK1δ, and others, though it is largely specific for CDKs. nih.gov There is limited specific data on its direct inhibitory action against Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) from the available literature, which often discusses these kinases in the context of other inhibitors or broader signaling pathways. nih.govumn.eduijraset.com

The compound has also been investigated for its effects on FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver of certain leukemias. nih.gov

The inhibitory activity of 1-(9H-purin-6-ylamino)propan-2-ol has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various kinases. These values highlight its potency and selectivity. The inhibition of CDKs is a primary mechanism, leading to disruption of cell cycle progression. umn.edu This effect is achieved by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the kinases. nih.govnih.govumn.edu

Table 1: In Vitro Inhibitory Activity of 1-(9H-purin-6-ylamino)propan-2-ol against Various Protein Kinases

| Kinase Target | IC50 (µM) |

| CDK2/cyclin E | 0.1 nih.gov |

| CDK5 | 0.2 |

| CDK7/cyclin H | 0.36 - 0.5 nih.govnih.gov |

| cdc2 (CDK1) | 0.65 |

| CDK9/cyclin T | 0.81 nih.gov |

| CDK1/cyclin B | 2.7 nih.gov |

| CDK4 | >100 nih.gov |

| CDK6 | >100 nih.gov |

The mechanism of inhibition by 1-(9H-purin-6-ylamino)propan-2-ol is competitive with ATP. nih.govnih.gov Crystallographic studies have elucidated the binding mode of the compound within the ATP-binding pocket of CDK2. nih.gov The purine core of the molecule anchors it through the formation of hydrogen bonds with the backbone atoms of key amino acid residues in the kinase's active site. nih.gov

Specifically, in the complex with CDK2, the interaction involves two hydrogen bonds between the N7 and N6 atoms of the purine ring and the backbone of leucine (B10760876) 83. nih.gov The benzyl (B1604629) group of the inhibitor is oriented towards the exterior of the ATP-binding pocket. nih.gov This occupation of the catalytic site physically prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase. nih.gov

Interactions with Cytochrome P450 Enzymes (e.g., CYP2C19, CYP2D6) in In Vitro Systems

In vitro studies using human liver microsomes have been conducted to understand the metabolic fate of 1-(9H-purin-6-ylamino)propan-2-ol. These investigations have identified specific cytochrome P450 (CYP) enzymes responsible for its metabolism and have also revealed its potential to inhibit certain CYP isoforms.

Metabolism of the compound is mediated primarily by CYP3A4 and CYP2B6. Furthermore, in vitro experiments have demonstrated that 1-(9H-purin-6-ylamino)propan-2-ol can inhibit the activity of CYP3A4 and CYP2C9 at concentrations that may be achieved in clinical settings. The available research did not provide significant evidence of direct inhibition of CYP2C19 or CYP2D6 by this compound.

Table 2: Summary of In Vitro Interactions of 1-(9H-purin-6-ylamino)propan-2-ol with Cytochrome P450 Enzymes

| CYP Isoform | Role/Interaction | Finding |

| CYP3A4 | Metabolism | Identified as a primary enzyme responsible for metabolism. |

| CYP2B6 | Metabolism | Identified as a primary enzyme responsible for metabolism. |

| CYP3A4 | Inhibition | Inhibits enzyme activity in vitro. |

| CYP2C9 | Inhibition | Inhibits enzyme activity in vitro. |

| CYP2C19 | Inhibition | No significant inhibitory activity reported in the reviewed studies. |

| CYP2D6 | Inhibition | No significant inhibitory activity reported in the reviewed studies. |

Ligand-Receptor Binding Studies

The interactions of 1-(9H-purin-6-ylamino)propan-2-ol are predominantly characterized as ligand-enzyme binding, specifically within the ATP-binding pocket of protein kinases. nih.govnih.gov This constitutes a specific form of ligand-receptor interaction where the enzyme acts as the receptor. Computational docking studies have been employed to model the binding of this compound to its target proteins, providing insights into the specific amino acid residues involved in the interaction. nih.gov

Beyond its well-documented binding to kinases, it has been hypothesized that some of the compound's effects could be explained by binding to other receptors, such as adenosine receptors, which are also part of the purinergic signaling system. nih.gov However, this has been suggested as a possibility that requires further confirmation. nih.gov

Cellular Responses and Effects in Model Systems (Non-Clinical Focus)

Investigation of Cell Cycle Regulation:No experimental data has been published detailing the impact of 1-(9H-purin-6-ylamino)propan-2-ol on cell cycle progression or any potential induction of G2/M arrest.

While the purine scaffold is a common feature in many biologically active molecules that interact with the targets listed above, the specific chemical entity of 1-(9H-purin-6-ylamino)propan-2-ol appears to be uncharacterized in the context of the requested biological investigations. The scientific community has extensively studied various purine derivatives, but this particular compound has not been the subject of published research in these areas.

It is important to note the distinction between the requested compound and other structurally similar purine derivatives. For instance, compounds such as (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol and (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol have been documented in chemical literature and databases. However, due to the strict focus of this inquiry, findings related to these other molecules cannot be attributed to 1-(9H-purin-6-ylamino)propan-2-ol.

Induction of Apoptotic Processes in Cell Lines

Roscovitine, a purine analog, is a potent and selective inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, and CDK7. amegroups.org By competing with ATP for the binding site on these kinases, Roscovitine effectively blocks their activity, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines. aacrjournals.orgspandidos-publications.com The apoptotic process induced by Roscovitine is a complex cascade of molecular events, as detailed in multiple studies.

The mechanisms underlying Roscovitine-induced apoptosis are multifaceted and can vary depending on the cell type. However, a common thread is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This is often characterized by changes in the expression of Bcl-2 family proteins, which are key regulators of mitochondrial integrity. For instance, treatment with Roscovitine has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. spandidos-publications.comnih.govnih.gov The reduction of Mcl-1, in particular, appears to be a crucial event in promoting apoptosis in inflammatory cells like neutrophils. nih.gov

The downregulation of these survival proteins disrupts the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. nih.gov Studies have demonstrated that Roscovitine-induced apoptosis is caspase-dependent. nih.gov For example, in MDA-MB-231 breast cancer cells, Roscovitine treatment leads to cellular shrinkage and chromatin condensation, both hallmarks of apoptosis. aacrjournals.org Furthermore, an increase in the activity of caspase-3, a key executioner caspase, has been observed in melanoma cells following Roscovitine exposure. aacrjournals.org

The tumor suppressor protein p53 can also play a role in Roscovitine-induced apoptosis. In some cancer cell lines, Roscovitine treatment leads to an accumulation of p53, which can then transcriptionally activate pro-apoptotic genes. amegroups.orgaacrjournals.org

Table 1: Effects of Roscovitine on Apoptosis in Various Cell Lines

| Cell Line | Key Findings | References |

| MDA-MB-231 (Breast Cancer) | Induces irreversible growth inhibition and apoptosis, characterized by cellular shrinkage and chromatin condensation. | aacrjournals.org |

| A375, 888, 624 (Melanoma) | Induces apoptosis, associated with p53 accumulation and reduction of X-linked inhibitor of apoptosis protein (XIAP). | aacrjournals.org |

| Neutrophils | Promotes caspase-dependent apoptosis by reducing concentrations of the anti-apoptotic protein Mcl-1. | nih.govnih.gov |

| HeLa (Cervical Cancer) | Decreases cell viability and induces apoptosis in a dose-dependent manner, modulating the mitochondrial membrane potential and decreasing Bcl-2 expression. | spandidos-publications.com |

| Rabbit Retinal Pigment Epithelial (RPE) cells | Inhibits proliferation and induces apoptosis, demonstrated by an increase in the sub-G1 peak and a decrease in Bcl-2 with an increase in Bax. | nih.gov |

Influence on Cell Differentiation Processes (e.g., cardiomyogenesis)

The influence of purine-based CDK inhibitors like Roscovitine on cell differentiation is a complex and context-dependent phenomenon. The outcome, whether inhibition or promotion of differentiation, appears to be highly dependent on the specific cell type and the signaling pathways that govern its development.

In some contexts, Roscovitine has been shown to inhibit differentiation. For example, in a three-dimensional skin reconstruction model of metastatic melanoma, Roscovitine was found to inhibit the growth and differentiation of melanoma cells. aacrjournals.org This suggests that by arresting the cell cycle, Roscovitine can prevent cancer cells from progressing through the developmental stages that contribute to tumor formation and invasion. Similarly, in the slime mold Dictyostelium discoideum, Roscovitine was observed to impair multicellular development, including the formation of fruiting bodies, although it did not affect stalk cell differentiation. nih.gov

Conversely, there is compelling evidence that Roscovitine can promote the differentiation of specific cell lineages. A notable example is its effect on pancreatic β-cell differentiation. In both zebrafish and mouse models, inhibition of Cdk5 by Roscovitine was shown to enhance the formation of β-cells from ductal progenitors. diabetesjournals.org This effect was also observed in the differentiation of human induced pluripotent stem (iPS) cells into β-cells, indicating a conserved role for Cdk5 in suppressing β-cell differentiation. diabetesjournals.org These findings highlight the potential of CDK inhibitors to steer progenitor cells towards a specific, differentiated fate.

While there is no direct evidence in the provided search results linking 1-(9H-purin-6-ylamino)propan-2-ol or Roscovitine to cardiomyogenesis, the established role of CDKs in cell cycle regulation suggests a potential influence. The transition from a proliferative cardiomyocyte in the fetus to a terminally differentiated state in the adult is tightly controlled by cell cycle machinery. Therefore, a compound that modulates CDK activity could, in principle, impact this process. Further research is needed to explore the specific effects of purine-based CDK inhibitors on the differentiation of cardiac progenitor cells and the maturation of cardiomyocytes.

Table 2: Influence of Roscovitine on Cell Differentiation

| Cell/Tissue Type | Effect of Roscovitine | Key Mechanistic Insights | References |

| Metastatic Melanoma | Inhibition of differentiation and invasion. | Prevents the growth and differentiation of melanoma cells within a 3D skin reconstruction model. | aacrjournals.org |

| Dictyostelium discoideum | Impaired multicellular development (slug and fruiting body formation). | Inhibits Cdk5 during growth and other Cdks during mid-late development. | nih.gov |

| Pancreatic Ductal Progenitors | Promotion of β-cell differentiation. | Inhibition of Cdk5 potentiates the formation of β-cells. | diabetesjournals.org |

| Human Induced Pluripotent Stem (iPS) Cells | Promotion of differentiation to β-cells. | Cdk5 inhibition promotes the transition from pancreatic progenitors to endocrine cells. | diabetesjournals.org |

Structural Activity Relationship Sar Studies of 1 9h Purin 6 Ylamino Propan 2 Ol and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of 1-(9H-purin-6-ylamino)propan-2-ol is intrinsically linked to its distinct structural components: the purine (B94841) core, the amino linker, and the propan-2-ol side chain. SAR studies on this and related molecules have highlighted the critical role of each of these features.

The purine ring itself is a crucial pharmacophore, serving as a scaffold that mimics endogenous purines like adenine (B156593) and guanine, allowing it to interact with various biological targets. researchgate.net Modifications to the purine ring system can significantly impact biological activity. For instance, substitutions at the C2 and C6 positions of the purine ring have been shown to modulate the potency and selectivity of purine derivatives. nih.govnih.govacs.org Specifically, the C6-amino group is often essential for hydrogen bonding interactions within the binding sites of target proteins. The nature of the substituent at the C6 position can dramatically alter the compound's biological profile. nih.gov

The propan-2-ol side chain attached at the N9 position is another key determinant of activity. This acyclic side chain offers conformational flexibility, which can be crucial for optimal binding to a receptor or enzyme active site. The hydroxyl group on the propan-2-ol moiety can participate in hydrogen bonding, further anchoring the molecule to its biological target. The length and branching of this side chain are also important factors.

The following table summarizes the general impact of modifications on the biological activity of purine analogs, providing insights into the structural requirements for activity.

| Structural Feature | Modification | General Impact on Biological Activity |

| Purine Core | Substitution at C2 | Can modulate potency and selectivity. nih.gov |

| Substitution at C6 | Critical for interaction with target proteins; nature of substituent significantly alters activity. nih.gov | |

| N9-Substitution | The nature of the substituent dictates interactions in the active site. | |

| Side Chain | Hydroxyl Group | Can form crucial hydrogen bonds with the target. |

| Chain Length/Branching | Affects conformational flexibility and fit within the binding pocket. |

Impact of Stereochemistry on Biological Interactions and Selectivity

The 1-(9H-purin-6-ylamino)propan-2-ol molecule possesses a chiral center at the C2 position of the propan-2-ol side chain, leading to the existence of two enantiomers: (R)-1-(9H-purin-6-ylamino)propan-2-ol and (S)-1-(9H-purin-6-ylamino)propan-2-ol. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on the biological activity of a chiral drug.

Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer. This can result in one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than the other.

While direct comparative studies on the biological activity of the individual enantiomers of 1-(9H-purin-6-ylamino)propan-2-ol are not extensively reported in publicly available literature, the principle of stereoselectivity in related purine nucleoside analogs is well-documented. For many chiral purine derivatives, the biological activity resides predominantly in one of the enantiomers. This stereospecificity arises from the three-dimensional arrangement of the atoms, which dictates how the molecule fits into the chiral binding site of its biological target.

The table below illustrates the concept of stereoselectivity by showing hypothetical differential activities for the (R) and (S) enantiomers, a common observation for chiral bioactive molecules.

| Enantiomer | Hypothetical Biological Activity (IC₅₀) | Rationale |

| (R)-1-(9H-purin-6-ylamino)propan-2-ol | Lower IC₅₀ (Higher Potency) | The spatial orientation of the hydroxyl group and methyl group may allow for optimal interactions with the chiral binding site of the target protein. |

| (S)-1-(9H-purin-6-ylamino)propan-2-ol | Higher IC₅₀ (Lower Potency) | The alternative spatial arrangement may lead to steric hindrance or a less favorable orientation for key binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

These studies often employ a variety of molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and dipole moments. For purine analogs, the distribution of electron density in the purine ring system is crucial for interactions with biological targets. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume and surface area can be critical for determining how well a molecule fits into a binding site. researchgate.net

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov

A hypothetical QSAR model for a series of analogs of 1-(9H-purin-6-ylamino)propan-2-ol might take the following form:

pIC₅₀ = c₀ + c₁(LogP) + c₂(ASA) + c₃*(LUMO)**

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is a measure of hydrophobicity.

ASA is the accessible surface area (a steric descriptor).

LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

The following table presents a hypothetical dataset and the results of a QSAR analysis for a series of purine analogs, illustrating how different descriptors might correlate with biological activity.

| Compound | pIC₅₀ | LogP | ASA (Ų) | LUMO (eV) |

| Analog 1 | 6.5 | 1.2 | 250 | -1.5 |

| Analog 2 | 7.2 | 1.8 | 270 | -1.8 |

| Analog 3 | 5.8 | 0.9 | 230 | -1.2 |

| Analog 4 | 7.5 | 2.1 | 280 | -2.0 |

Conformational Analysis and its Role in Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 1-(9H-purin-6-ylamino)propan-2-ol, understanding its preferred conformations is crucial for comprehending its interaction with biological targets.

The binding of a ligand to a protein is often a dynamic process, and the ability of the ligand to adopt a specific, low-energy conformation that is complementary to the binding site is a key determinant of its affinity and activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the stable conformations of 1-(9H-purin-6-ylamino)propan-2-ol and to simulate its binding to a target protein.

Key conformational features to consider include:

Torsion angle around the N9-C1' bond: This determines the orientation of the propan-2-ol side chain relative to the purine ring.

Torsion angles within the propan-2-ol chain: These define the spatial arrangement of the hydroxyl and methyl groups.

Computational and Theoretical Studies

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(9H-purin-6-ylamino)propan-2-ol, docking simulations are employed to predict its binding modes within the active sites of various protein targets.

While specific docking studies on 1-(9H-purin-6-ylamino)propan-2-ol are not extensively reported in publicly available literature, research on analogous purine (B94841) derivatives provides a framework for understanding its potential interactions. For instance, studies on 9-(2-hydroxypropyl)-substituted purine nucleoside analogs targeting viral enzymes like Herpes simplex virus type 1 thymidine (B127349) kinase (HSV-1 TK) and Varicella-Zoster virus thymidine kinase (VZV TK) have demonstrated that these compounds can bind within the active site. harvard.eduresearchgate.net These studies often reveal multiple possible binding modes for a single compound. harvard.eduresearchgate.net

To illustrate the potential binding interactions, a hypothetical docking scenario of 1-(9H-purin-6-ylamino)propan-2-ol into a generic kinase active site is presented below.

| Potential Interacting Residue (Kinase Hinge Region) | Potential Interaction Type | Involved Atom/Group on Ligand |

| Leucine (B10760876) (Backbone NH) | Hydrogen Bond Acceptor | N1 of Purine Ring |

| Valine (Backbone CO) | Hydrogen Bond Donor | N6-Amino Group |

| Alanine (Backbone NH) | Hydrogen Bond Acceptor | N3 of Purine Ring |

| Aspartate (Side Chain COOH) | Hydrogen Bond Donor/Acceptor | 2-Hydroxypropyl Group |

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like 1-(9H-purin-6-ylamino)propan-2-ol. These methods can provide insights that complement experimental data.

A study on the closely related compound, (R)-9-(2-hydroxy propyl)adenine (an N9-substituted isomer), utilized DFT with the 6-311++G(d,p) basis set to correlate theoretical predictions with experimental X-ray diffraction, UV-visible, and NMR spectra. researchgate.net Such calculations can accurately predict geometric parameters like bond lengths and angles, as well as electronic properties. researchgate.net

For 1-(9H-purin-6-ylamino)propan-2-ol, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Predict spectroscopic properties: Simulate infrared, UV-visible, and NMR spectra to aid in the characterization of the compound.

The molecular electrostatic potential (MEP) map is particularly useful for identifying regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively, and can predict potential hydrogen bonding interactions.

| Property | Predicted Information from DFT |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the most stable conformer. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Identification of electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Vibrational Frequencies | Theoretical infrared spectrum for comparison with experimental data. |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand like 1-(9H-purin-6-ylamino)propan-2-ol and its biological target over time. nih.govnih.gov These simulations can reveal the stability of the binding mode predicted by molecular docking, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process.

While specific MD simulation studies for 1-(9H-purin-6-ylamino)propan-2-ol are not readily found, the methodology has been applied to other purine derivatives. For example, MD simulations have been used to study the binding of purine bases to riboswitches, revealing the crucial roles of specific residues in ligand recognition and selectivity. nih.gov In such simulations, the stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent orientation.

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more rigorous prediction of binding affinity than docking scores alone. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often employed for this purpose. nih.gov

| Parameter | Information Gained from MD Simulation |

| RMSD (Root-Mean-Square Deviation) | Stability of the protein-ligand complex over time. |

| RMSF (Root-Mean-Square Fluctuation) | Flexibility of individual amino acid residues and ligand atoms. |

| Hydrogen Bond Analysis | Persistence and dynamics of hydrogen bonds between the ligand and protein. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Quantitative estimation of binding affinity. |

Ligand-Based and Structure-Based Drug Design Principles (Academic Applications)

The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govacs.org Both ligand-based and structure-based drug design principles are applied in academic research to develop novel purine derivatives with specific biological activities.

Ligand-based drug design relies on the knowledge of other molecules that bind to the target of interest. If a set of active compounds is known, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. New compounds, such as derivatives of 1-(9H-purin-6-ylamino)propan-2-ol, can then be designed to fit this pharmacophore.

Structure-based drug design utilizes the three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. nih.gov With the target structure known, a ligand like 1-(9H-purin-6-ylamino)propan-2-ol can be docked into the active site, and its binding mode can be visualized. This allows for the rational design of modifications to the ligand to improve its binding affinity and selectivity. For example, iterative structure-based design has been successfully used to develop potent purine-based inhibitors of cyclin-dependent kinases. researchgate.netnih.gov In such studies, the purine core often serves as a scaffold, with substitutions at various positions (like the N6 and C2 positions) being explored to optimize interactions with the target protein. researchgate.netresearchgate.net

The academic application of these principles has led to the discovery of purine derivatives as potential anticancer agents, antivirals, and modulators of various cellular signaling pathways. nih.govrsc.orgrsc.org

Advanced Research Methodologies for the Study of 1 9h Purin 6 Ylamino Propan 2 Ol

Spectroscopic Techniques for Elucidating Molecular Interactions

Spectroscopic methods are fundamental in determining the precise chemical structure and understanding the electronic and conformational properties of 1-(9H-purin-6-ylamino)propan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide atomic-level insights into the molecule itself and its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the chemical structure of 1-(9H-purin-6-ylamino)propan-2-ol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom within the molecule. For instance, 1H NMR spectra can confirm the presence and connectivity of protons in the purine (B94841) ring, the propanol (B110389) side chain, and the amino linker. derpharmachemica.com The chemical shifts, splitting patterns, and integration of the signals provide a complete picture of the molecule's proton framework.

Furthermore, advanced NMR techniques, such as 13C NMR and 2D-NMR (e.g., COSY, HSQC, HMBC), offer deeper structural insights. nih.govnih.gov These methods help in assigning the carbon skeleton and resolving complex proton-proton and proton-carbon correlations, which is crucial for the unambiguous structural confirmation of the compound and its potential metabolites or degradation products. nih.govnih.gov The study of related compounds, such as Tenofovir and its impurities, has demonstrated the utility of NMR in identifying and characterizing structurally similar molecules. osti.govderpharmachemica.com

Table 1: Representative 1H NMR Spectroscopic Data for a Related Tenofovir Impurity

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.31 | s | 1H | H-2 (purine ring) |

| 8.04 | s | 1H | H-8 (purine ring) |

| 7.20 | s | 2H | NH2 |

| 4.31-4.23 | dd | 1H | NCH2 |

| 4.07-3.83 | m | 1H | CH2N |

| 1.25-1.23 | dd | 6H | 2 x CH3 |

| 1.09-1.07 | dd | 3H | CHCH3 |

Data is representative and based on published information for a related Tenofovir impurity. derpharmachemica.com

While specific X-ray crystallographic data for co-crystals of 1-(9H-purin-6-ylamino)propan-2-ol are not widely available in the public domain, the technique has been extensively applied to study the binding of other purine derivatives to their protein targets. nih.govnih.gov These studies reveal the precise atomic interactions, including hydrogen bonds and hydrophobic contacts, that govern molecular recognition. Such information is invaluable for understanding the basis of binding affinity and specificity and for guiding the rational design of more potent and selective analogues.

Biophysical Characterization of Binding Events

Biophysical techniques are essential for quantifying the interactions between 1-(9H-purin-6-ylamino)propan-2-ol and its potential biological targets. These methods provide critical data on binding affinity, stoichiometry, kinetics, and the thermodynamic driving forces of the interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a macromolecule. utwente.nl This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment. researchgate.netnih.gov This thermodynamic profile provides a deep understanding of the forces driving the interaction. For instance, an interaction driven by a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions.

Table 2: Representative Thermodynamic Parameters from an ITC Experiment of a Purine Analogue Binding to a Target Protein

| Parameter | Value | Unit |

| Binding Affinity (Kd) | 1.5 | µM |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (TΔS) | 2.0 | kcal/mol |

Data is representative and illustrates typical values obtained from ITC experiments with small molecule inhibitors.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip, and a solution containing 1-(9H-purin-6-ylamino)propan-2-ol is flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This real-time data can be used to determine the association rate constant (ka) and the dissociation rate constant (kd) of the interaction. From these kinetic parameters, the equilibrium dissociation constant (Kd) can be calculated. SPR is particularly valuable for its high sensitivity and ability to detect both weak and strong interactions, making it a key tool in drug discovery and the characterization of protein-ligand interactions. nih.govspringernature.com

Advanced Cellular Assays for Mechanistic Elucidation (Non-Clinical)

To understand the biological effects of 1-(9H-purin-6-ylamino)propan-2-ol, it is essential to move from in vitro binding studies to cell-based assays. These assays provide insights into the compound's mechanism of action within a more physiologically relevant context.

Given its structural relationship to Tenofovir, a nucleotide analogue reverse transcriptase inhibitor, cellular assays would likely focus on its potential antiviral activity or its effects on cellular pathways involving purine metabolism. nih.govpatsnap.comdrugbank.com Advanced cellular assays could include:

Viral Replication Assays: In the context of potential antiviral activity, cell-based assays using viral replication systems are crucial. For example, cells infected with a specific virus could be treated with 1-(9H-purin-6-ylamino)propan-2-ol, and the inhibition of viral replication would be monitored. This can be achieved by measuring viral protein expression, viral RNA or DNA levels, or the production of infectious viral particles. nih.govyoutube.com

Enzyme Activity Assays in Cell Lysates: To determine if the compound targets specific cellular or viral enzymes, assays can be performed using cell lysates. For instance, if the compound is hypothesized to inhibit a particular kinase, the activity of that kinase can be measured in lysates from treated and untreated cells.

Cellular Thermal Shift Assays (CETSA): This technique can be used to identify the cellular targets of a compound. CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. By heating intact cells or cell lysates treated with 1-(9H-purin-6-ylamino)propan-2-ol to various temperatures and then quantifying the amount of soluble target protein, direct engagement of the compound with its target can be demonstrated.

Metabolomic and Proteomic Analyses: Advanced "omics" approaches can provide a global view of the cellular response to treatment with the compound. Metabolomics can identify changes in the levels of endogenous purines and other metabolites, providing clues about the metabolic pathways affected by the compound. Proteomics can identify changes in protein expression or post-translational modifications that occur in response to compound treatment, further elucidating its mechanism of action.

These advanced cellular assays, in conjunction with the spectroscopic and biophysical data, are essential for building a comprehensive understanding of the biological activity and mechanism of action of 1-(9H-purin-6-ylamino)propan-2-ol. accelevirdx.comyoutube.com

Future Directions in Fundamental Research on 1 9h Purin 6 Ylamino Propan 2 Ol

Exploration of Novel Biological Targets and Pathways

The structural similarity of 1-(9H-purin-6-ylamino)propan-2-ol to endogenous purines suggests a high probability of interaction with a variety of biological macromolecules. Purine (B94841) analogs are known to exert their effects by interfering with nucleic acid synthesis, acting as antimetabolites, or modulating the activity of enzymes that process purine substrates. wikipedia.org Future research should systematically explore the biological target landscape of this compound beyond its established profile.

A primary avenue of investigation would be to screen 1-(9H-purin-6-ylamino)propan-2-ol against a broad panel of enzymes involved in purine metabolism and signaling. This includes, but is not limited to, kinases, polymerases, and phosphorylases. Given that many purine analogs have shown efficacy in oncology, evaluating the cytotoxic and antiproliferative activity of this compound against various cancer cell lines is a logical step. nih.gov Such studies could uncover novel anticancer potential. For instance, some substituted purines have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for cell proliferation, presenting a potential area of investigation for this compound. aacrjournals.org

Furthermore, the known biological activities of similar purine analogs can guide the search for new targets. For example, cladribine (B1669150) and fludarabine, both purine analogs, are used in the treatment of certain leukemias and lymphomas. wikipedia.orgnih.gov A thorough investigation into the effects of 1-(9H-purin-6-ylamino)propan-2-ol on similar hematological cancer cell lines could be revelatory. The exploration of its potential as an antimicrobial or antifungal agent is also warranted, as some purine analogs have demonstrated activity against various pathogens. researchgate.net

Development of Advanced Synthetic Strategies for Complex Analogs

To fully explore the therapeutic potential of 1-(9H-purin-6-ylamino)propan-2-ol, the synthesis of a diverse library of its analogs is essential for structure-activity relationship (SAR) studies. Future research in this area should focus on the implementation of advanced synthetic strategies that offer greater efficiency, selectivity, and diversity in the generation of new molecules.

Modern synthetic methodologies such as microwave-assisted organic synthesis (MAOS) and transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of purine derivatives. numberanalytics.com These techniques can be employed to rapidly generate a wide array of analogs of 1-(9H-purin-6-ylamino)propan-2-ol with modifications at various positions of the purine ring and the propanol (B110389) side chain. For instance, substitutions at the C2, C6, and C8 positions of the purine core can significantly impact biological activity. aacrjournals.org

The development of stereoselective synthetic routes to access enantiomerically pure forms of the analogs is also of paramount importance, as different stereoisomers can exhibit distinct pharmacological profiles. The use of chiral catalysts and enzymatic resolutions are potential strategies to achieve this. numberanalytics.com Furthermore, the synthesis of prodrugs of 1-(9H-purin-6-ylamino)propan-2-ol and its active analogs could be explored to improve their pharmacokinetic properties.

| Advanced Synthetic Strategy | Potential Application for 1-(9H-purin-6-ylamino)propan-2-ol Analogs | Anticipated Benefits |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid synthesis of a library of analogs with diverse substitutions. | Reduced reaction times, increased yields, and access to a wider chemical space. numberanalytics.com |

| Catalytic Synthesis (e.g., Cross-Coupling) | Introduction of various functional groups at specific positions of the purine ring. | High efficiency and selectivity in bond formation, enabling precise molecular design. numberanalytics.com |

| Biotechnological Synthesis | Use of engineered enzymes for stereoselective modifications. | Environmentally friendly and highly specific synthesis of chiral analogs. numberanalytics.com |

| Flow Chemistry | Continuous and scalable synthesis of lead compounds. | Improved safety, reproducibility, and ease of scale-up for promising analogs. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular effects of 1-(9H-purin-6-ylamino)propan-2-ol and its analogs, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. nih.govnygen.ionashbio.com

By treating cells with 1-(9H-purin-6-ylamino)propan-2-ol and analyzing the resulting changes across multiple molecular layers, researchers can construct a comprehensive picture of its biological impact. For example, transcriptomic and proteomic analyses can reveal alterations in gene and protein expression, respectively, highlighting the cellular pathways that are perturbed by the compound. mdpi.com Metabolomic profiling can identify changes in the levels of small molecule metabolites, providing insights into the metabolic pathways affected. mdpi.com

This integrated multi-omics approach can help to identify the direct molecular targets of the compound and also to understand the downstream consequences of target engagement. nygen.iomdpi.com Furthermore, by correlating the multi-omics data with the phenotypic responses of the cells, it may be possible to identify biomarkers that can predict which tumors or patient populations are most likely to respond to treatment with this class of compounds.

| Omics Technology | Information Gained | Application in 1-(9H-purin-6-ylamino)propan-2-ol Research |

| Genomics | Identifies genetic variations that may influence drug response. | To understand if specific genetic backgrounds are more susceptible to the compound's effects. |

| Transcriptomics | Measures changes in gene expression levels upon treatment. | To identify the signaling pathways and cellular processes modulated by the compound. mdpi.com |

| Proteomics | Quantifies changes in protein abundance and post-translational modifications. | To identify direct protein targets and downstream effector proteins. mdpi.com |

| Metabolomics | Profiles the changes in small molecule metabolites. | To understand the impact on cellular metabolism and identify metabolic vulnerabilities. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Purine Analog Research

The increasing complexity and volume of data in drug discovery necessitate the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way researchers discover and develop new drugs, and their application to purine analog research holds immense promise. frontiersin.orgresearchgate.net

AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential targets of new compounds like 1-(9H-purin-6-ylamino)propan-2-ol and its analogs. nih.govnih.gov These in silico predictions can help to prioritize which compounds to synthesize and test, thereby saving time and resources. For example, deep learning models can be used to predict drug-target interactions with high accuracy. frontiersin.org

Furthermore, generative AI models can be used to design novel purine analogs with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. These models can explore a vast chemical space to identify molecules that are predicted to be more effective than existing compounds. AI can also be instrumental in analyzing the large and complex datasets generated by multi-omics studies, helping to identify meaningful patterns and generate new hypotheses about the compound's mechanism of action. frontiersin.org

| AI/ML Application | Specific Use in 1-(9H-purin-6-ylamino)propan-2-ol Research | Expected Outcome |

| Predictive Modeling | Prediction of biological targets and activities of novel analogs. | Accelerated identification of promising lead compounds. nih.gov |

| Generative Chemistry | De novo design of purine analogs with optimized properties. | Creation of novel molecules with enhanced therapeutic potential. |

| Multi-Omics Data Analysis | Integration and interpretation of large-scale biological data. | Deeper understanding of the mechanism of action and identification of biomarkers. frontiersin.org |

| Virtual Screening | In silico screening of large compound libraries against potential targets. | Efficient identification of potential hit compounds for further investigation. |

Q & A

Q. What are the established synthetic routes for 1-(9H-purin-6-ylamino)propan-2-ol, and what key reaction conditions are critical for achieving optimal yields?

The synthesis of purine derivatives like 1-(9H-purin-6-ylamino)propan-2-ol often employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine and boronic acids in toluene with K₂CO₃ and Pd(PPh₃)₄ under reflux for 12 hours yields substituted purines . Post-reaction purification via column chromatography (EtOAc–hexane gradient) ensures purity. Key factors include stoichiometric control of reagents, inert atmosphere maintenance, and catalyst loading optimization.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of 1-(9H-purin-6-ylamino)propan-2-ol?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the propan-2-ol and purine moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For stereochemical confirmation, chiral chromatography or X-ray crystallography (as seen in phosphonate analogs ) may be employed.

Q. What are the known biological targets or pathways influenced by 1-(9H-purin-6-ylamino)propan-2-ol based on current literature?

Structurally related purines exhibit enzyme inhibition (e.g., adenosine deaminase) and anti-cancer activity. For instance, 9-(3-phenylpropyl)-9H-purine-6-thiol shows potential in oncology due to thiol group interactions with cellular targets . The propan-2-ol group may enhance solubility, affecting bioavailability and target engagement.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibition data for 1-(9H-purin-6-ylamino)propan-2-ol across different studies?

Contradictions in inhibition potency often arise from assay variability (e.g., buffer pH, cofactor concentrations) or compound purity. Rigorous characterization (e.g., HPLC >95% purity) and standardized protocols (e.g., IC₅₀ determination under identical conditions) are essential. Stereochemical differences (e.g., (S)- vs. (R)-enantiomers ) must also be clarified, as chirality significantly impacts binding affinity.

Q. What strategies can be employed to enhance the bioavailability of 1-(9H-purin-6-ylamino)propan-2-ol in in vivo studies?

Phosphonate prodrug derivatization, as seen in tenofovir analogs , improves membrane permeability. For example, diethyl or diisopropyl phosphonate esters enhance lipophilicity, enabling passive diffusion. Alternatively, nanoformulation (e.g., liposomal encapsulation) or structural modifications (e.g., glycosylation) may mitigate rapid hepatic clearance.

Q. How does the stereochemistry at the propan-2-ol moiety affect the biological activity of 1-(9H-purin-6-ylamino)propan-2-ol?

Enantiomers often exhibit divergent pharmacological profiles. The (S)-enantiomer of a related compound (CID: 14047-27-9) showed distinct binding kinetics in kinase assays compared to the (R)-form . Chiral resolution via preparative HPLC or asymmetric synthesis (e.g., using chiral catalysts) is critical for isolating enantiopure samples and evaluating stereospecific effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.